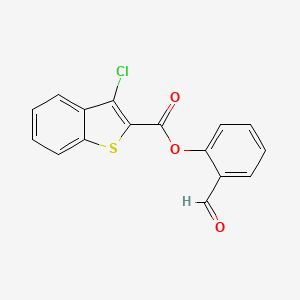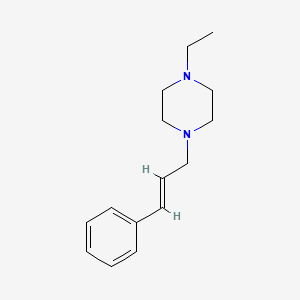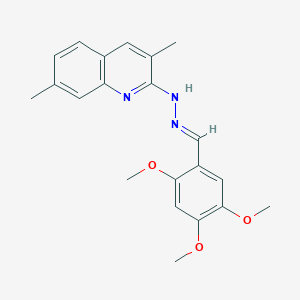
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide, also known as BNC375, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease. The drug acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes in the brain.
作用机制
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in learning and memory processes in the brain. The drug enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in increased release of neurotransmitters such as dopamine and glutamate, which are important for cognitive function.
Biochemical and physiological effects:
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has been shown to improve cognitive function in preclinical models of Alzheimer's disease. The drug enhances learning and memory processes and has been shown to increase the release of neurotransmitters such as dopamine and glutamate. 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has also been found to have a neuroprotective effect, reducing the damage caused by beta-amyloid plaques in the brain.
实验室实验的优点和局限性
One advantage of 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide is that it has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results. However, one limitation is that the mechanism of action of the drug is not fully understood, and further research is needed to elucidate its effects on the brain.
未来方向
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide. One direction is to further investigate the mechanism of action of the drug and its effects on the brain. Another direction is to study the long-term effects of the drug in clinical trials and its potential as a disease-modifying treatment for Alzheimer's disease. Additionally, 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide could be tested in other neurological disorders such as Parkinson's disease and schizophrenia. Finally, the synthesis of 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide could be optimized to improve the yield and purity of the final product.
合成方法
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide can be synthesized using a multistep process starting from commercially available materials. The synthesis involves the formation of a key intermediate, followed by a coupling reaction and a final deprotection step. The overall yield of the synthesis is around 15%, and the purity of the final product is greater than 99%.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function. The drug has also been tested in healthy human volunteers in phase 1 clinical trials and has been found to be safe and well-tolerated. Currently, 3-(1,3-benzodioxol-5-yl)-N-cyclooctylacrylamide is in phase 2 clinical trials for the treatment of Alzheimer's disease.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclooctylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-18(19-15-6-4-2-1-3-5-7-15)11-9-14-8-10-16-17(12-14)22-13-21-16/h8-12,15H,1-7,13H2,(H,19,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLZFCOVNATXDY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5868198.png)


![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)



![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)